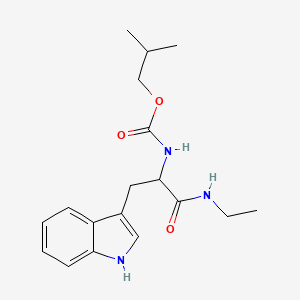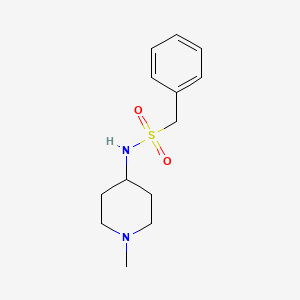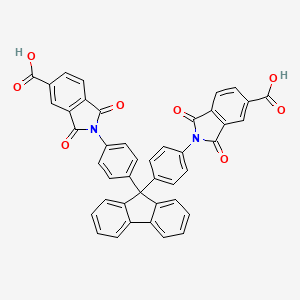
N-ethyl-N-(isobutoxycarbonyl)tryptophanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(isobutoxycarbonyl)tryptophanamide, also known as EI, is a synthetic amino acid derivative that has gained attention in the field of scientific research due to its unique properties. EI has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology. In
作用機序
The mechanism of action of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide involves its ability to interact with specific enzymes and receptors in the body. It has been found to inhibit the activity of enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the synthesis and metabolism of serotonin and other neurotransmitters. Additionally, N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been shown to bind to specific receptors in the brain, leading to the activation of signaling pathways that are involved in neuroprotection and cell survival.
Biochemical and Physiological Effects:
N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, leading to improved mood and cognitive function. Additionally, N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been found to have anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory diseases. Furthermore, N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been shown to have antioxidant properties, which may help protect against oxidative stress and cell damage.
実験室実験の利点と制限
One of the main advantages of using N-ethyl-N-(isobutoxycarbonyl)tryptophanamide in lab experiments is its high yield and cost-effectiveness. Additionally, N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been found to be stable under a range of conditions, making it a reliable compound for use in research. However, one limitation of using N-ethyl-N-(isobutoxycarbonyl)tryptophanamide is that it may not be suitable for certain applications due to its specific biochemical and physiological effects. Furthermore, the mechanism of action of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide is not fully understood, which may limit its potential use in certain areas of research.
将来の方向性
There are several future directions for research on N-ethyl-N-(isobutoxycarbonyl)tryptophanamide. One area of interest is the development of new drug candidates based on the structure of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide. Additionally, further research is needed to fully understand the mechanism of action of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide and its potential applications in the treatment of various diseases. Furthermore, the use of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide in combination with other compounds may lead to the development of more effective treatments for various conditions. Overall, the potential applications of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide in the field of medicine and biotechnology make it a promising candidate for further research.
合成法
The synthesis of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide involves the reaction of N-ethyltryptophan with isobutyl chloroformate in the presence of a base, followed by purification through column chromatography. The yield of the synthesis process is typically high, making it a cost-effective method for producing large quantities of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide.
科学的研究の応用
N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. It has been found to possess anticancer properties, which have been attributed to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-methylpropyl N-[1-(ethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-19-17(22)16(21-18(23)24-11-12(2)3)9-13-10-20-15-8-6-5-7-14(13)15/h5-8,10,12,16,20H,4,9,11H2,1-3H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIKFTLVHSBYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpropyl N-[1-(ethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(2,5-diisopropylphenyl)thio]ethyl}pyridine](/img/structure/B5229366.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene](/img/structure/B5229382.png)
![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5229389.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5229397.png)
![1-acetyl-N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-prolinamide](/img/structure/B5229412.png)
![N-dibenzo[b,d]furan-3-yl-3-methylbenzamide](/img/structure/B5229414.png)
![2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene](/img/structure/B5229425.png)


![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5229467.png)
![(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5229468.png)


![ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5229481.png)